molecular formula C22H15NO6S B411108 METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE

METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE

Cat. No.: B411108
M. Wt: 421.4g/mol
InChI Key: TXKMNRPAFWRGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15NO6S. It is known for its unique structural features, which include an anthracene core and a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinone derivatives, and substituted sulfonamides .

Scientific Research Applications

METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-1-SULFONAMIDO)BENZOATE involves its interaction with various molecular targets. The anthracene core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The sulfonamide group can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15NO6S

Molecular Weight

421.4g/mol

IUPAC Name

methyl 4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]benzoate

InChI

InChI=1S/C22H15NO6S/c1-29-22(26)13-9-11-14(12-10-13)23-30(27,28)18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12,23H,1H3

InChI Key

TXKMNRPAFWRGMP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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